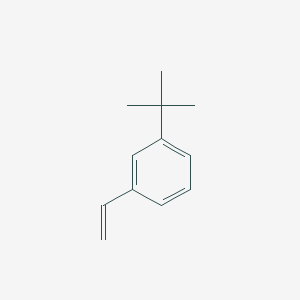
1-(tert-Butyl)-3-vinylbenzene
描述
1-(tert-Butyl)-3-vinylbenzene is an organic compound that belongs to the family of styrene derivatives It is characterized by the presence of a tert-butyl group attached to the benzene ring of styrene at the meta position
准备方法
Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-3-vinylbenzene can be synthesized through several methods, including Friedel-Crafts alkylation and anionic polymerization. In the Friedel-Crafts alkylation method, tert-butyl chloride reacts with styrene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under mild conditions and yields 3-tert-butylstyrene as the primary product .
Industrial Production Methods: Industrial production of 3-tert-butylstyrene often involves the use of high internal phase emulsion (HIPE) polymerization techniques. This method allows for the production of porous poly(4-tert-butylstyrene-co-divinylbenzene) materials, which are used in various applications .
化学反应分析
Types of Reactions: 1-(tert-Butyl)-3-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert 3-tert-butylstyrene to its saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts like aluminum chloride.
Major Products Formed:
Oxidation: 3-tert-butylbenzaldehyde or 3-tert-butylbenzoic acid.
Reduction: 3-tert-butylethylbenzene.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1-(tert-Butyl)-3-vinylbenzene has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-tert-butylstyrene in various applications involves its ability to undergo polymerization and form stable polymers. The tert-butyl group provides steric hindrance, which influences the polymerization process and the properties of the resulting polymers. In catalytic applications, 3-tert-butylstyrene can act as a ligand, facilitating the formation of active catalytic sites .
相似化合物的比较
Styrene: The parent compound of 3-tert-butylstyrene, used widely in the production of polystyrene.
4-tert-butylstyrene: Another derivative with the tert-butyl group at the para position, used in similar applications.
1,3-Butadiene: A conjugated diene used in the production of synthetic rubber and other polymers.
Uniqueness: 1-(tert-Butyl)-3-vinylbenzene is unique due to the position of the tert-butyl group, which affects its reactivity and the properties of the polymers formed. This positional isomerism allows for the fine-tuning of polymer characteristics, making it valuable in specialized applications.
属性
IUPAC Name |
1-tert-butyl-3-ethenylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-5-10-7-6-8-11(9-10)12(2,3)4/h5-9H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSKIVCCLIQXFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















